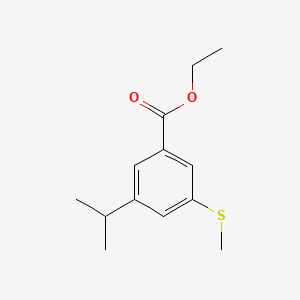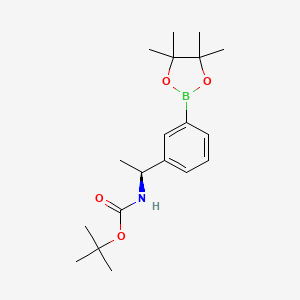
Methyl 8-chloroquinoline-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 8-chloroquinoline-2-carboxylate is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline and its derivatives are known for their broad range of biological and pharmacological activities, making them significant in medicinal chemistry and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 8-chloroquinoline-2-carboxylate typically involves the functionalization of the quinoline ring. One common method is the Friedländer synthesis, which involves the condensation of 2-aminobenzaldehyde with a ketone in the presence of an acid catalyst . Another method is the Skraup synthesis, which uses glycerol, aniline, and sulfuric acid as reagents .
Industrial Production Methods
Industrial production of quinoline derivatives often employs catalytic processes to enhance yield and efficiency. Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green reaction protocols are also utilized to minimize environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 8-chloroquinoline-2-carboxylate undergoes various chemical reactions, including:
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: Commonly involves replacing a hydrogen atom with another atom or group of atoms.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are often used.
Reduction: Common reagents include hydrogen gas (H₂) in the presence of a palladium catalyst.
Substitution: Halogenation reactions often use reagents like chlorine (Cl₂) or bromine (Br₂) in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline N-oxides, while reduction can produce various hydrogenated quinoline derivatives .
Applications De Recherche Scientifique
Methyl 8-chloroquinoline-2-carboxylate has numerous applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in developing new therapeutic agents, particularly in the treatment of malaria and other parasitic diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of methyl 8-chloroquinoline-2-carboxylate involves its interaction with specific molecular targets. In medicinal applications, it often targets enzymes or receptors involved in the disease process. For example, quinoline derivatives are known to inhibit the heme polymerase enzyme in malaria parasites, disrupting their ability to detoxify heme and leading to their death .
Comparaison Avec Des Composés Similaires
Similar Compounds
Chloroquine: A well-known antimalarial drug.
Quinoline: The parent compound with a broad range of applications.
Mepacrine: Another antimalarial drug with a similar structure.
Uniqueness
Methyl 8-chloroquinoline-2-carboxylate is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its methyl and chloro substituents enhance its reactivity and potential as a pharmacological agent compared to other quinoline derivatives .
Propriétés
Formule moléculaire |
C11H8ClNO2 |
|---|---|
Poids moléculaire |
221.64 g/mol |
Nom IUPAC |
methyl 8-chloroquinoline-2-carboxylate |
InChI |
InChI=1S/C11H8ClNO2/c1-15-11(14)9-6-5-7-3-2-4-8(12)10(7)13-9/h2-6H,1H3 |
Clé InChI |
JLISNJSHFWRQLC-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=NC2=C(C=CC=C2Cl)C=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-Fluoro-5-methoxy-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B14029680.png)

![Tert-butyl (3R)-3-[5-iodo-2-(methylcarbamoyl)phenoxy]pyrrolidine-1-carboxylate](/img/structure/B14029683.png)
![3-(2-chlorophenyl)-N-[(1R)-1-(3-methoxyphenyl)ethyl]propanamide](/img/structure/B14029685.png)




![2-(Di-1-naphthalenylphosphino)-N-[(8alpha,9S)-6'-methoxycinchonan-9-yl]benzamide](/img/structure/B14029710.png)
